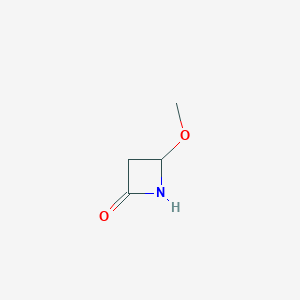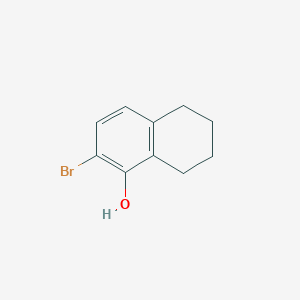
2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol
Overview
Description
2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol, also known as 2-Bromo-1-tetralone, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and a pleasant odor. Its chemical structure consists of two bromine atoms and four hydroxy groups attached to a tetrahydronaphthalene ring. This compound has been studied for its potential use as a pharmaceutical, as a fuel additive, and as a reagent in organic synthesis.
Scientific Research Applications
2-Bromo-5,6,7,8-tetrahydronaphthalen-1-oltralone has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of a variety of heterocyclic compounds. It has also been used as a fuel additive to improve the combustion properties of gasoline and diesel fuels. Additionally, it has been studied for its potential use as a pharmaceutical for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6,7,8-tetrahydronaphthalen-1-oltralone is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cytochrome P450 2D6, which is responsible for metabolizing certain drugs in the body. Inhibition of this enzyme could lead to an increase in the bioavailability of certain drugs, making them more effective.
Biochemical and Physiological Effects
2-Bromo-5,6,7,8-tetrahydronaphthalen-1-oltralone has been studied for its potential biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been found to have an inhibitory effect on certain enzymes involved in drug metabolism, which could lead to an increase in the bioavailability of certain drugs.
Advantages and Limitations for Lab Experiments
2-Bromo-5,6,7,8-tetrahydronaphthalen-1-oltralone has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, making it cost effective for research purposes. Additionally, it is a colorless liquid with a pleasant odor, making it easy to handle and store. However, it is also highly flammable and toxic, so it should be handled with caution.
Future Directions
There are several potential future directions for research with 2-Bromo-5,6,7,8-tetrahydronaphthalen-1-oltralone. These include further studies of its potential use as a pharmaceutical, as a fuel additive, and as a reagent in organic synthesis. Additionally, further studies of its biochemical and physiological effects could lead to new therapeutic applications. Finally, further studies of its mechanism of action could lead to a better understanding of how it affects drug metabolism.
properties
IUPAC Name |
2-bromo-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6,12H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEVWYIMNWFRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B3327111.png)


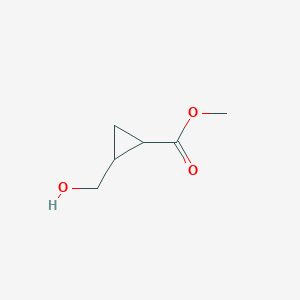
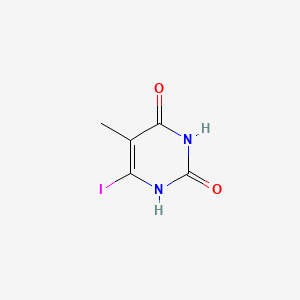
![2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B3327137.png)
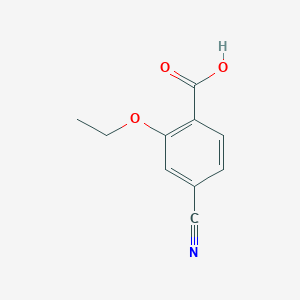
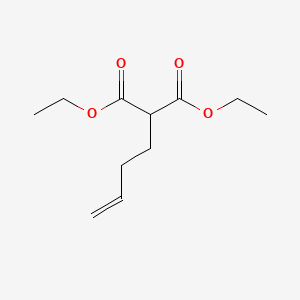
![3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3327150.png)

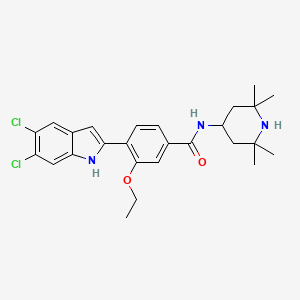
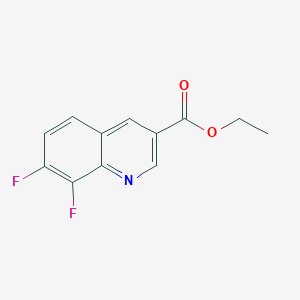
![(2S,3R)-Ethyl-2-amino-3-[4-(methylsulfonyl)phenyl]-3-hydroxy-propanoate](/img/structure/B3327180.png)
